2-(3-aminophenyl)-N-(3-methoxy-2,2-dimethylcyclobutyl)acetamide
Description
2-(3-aminophenyl)-N-(3-methoxy-2,2-dimethylcyclobutyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes an aminophenyl group, a methoxy group, and a dimethylcyclobutyl moiety, making it an interesting subject for chemical research and development.
Properties
IUPAC Name |
2-(3-aminophenyl)-N-(3-methoxy-2,2-dimethylcyclobutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2)12(9-13(15)19-3)17-14(18)8-10-5-4-6-11(16)7-10/h4-7,12-13H,8-9,16H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAGHWKHQVUBSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC)NC(=O)CC2=CC(=CC=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminophenyl)-N-(3-methoxy-2,2-dimethylcyclobutyl)acetamide typically involves multiple steps:
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Formation of the Aminophenyl Intermediate: : The starting material, 3-nitroaniline, undergoes a reduction reaction to form 3-aminophenyl. This can be achieved using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron powder in acidic conditions.
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Cyclobutyl Acetamide Formation: : The next step involves the synthesis of the cyclobutyl acetamide moiety. This can be done by reacting 3-methoxy-2,2-dimethylcyclobutanone with an appropriate amine under acidic or basic conditions to form the corresponding amide.
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Coupling Reaction: : Finally, the aminophenyl intermediate is coupled with the cyclobutyl acetamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine if it has been oxidized.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as halides or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine group.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-aminophenyl)-N-(3-methoxy-2,2-dimethylcyclobutyl)acetamide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the aminophenyl group suggests that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies could focus on its efficacy, toxicity, and mechanism of action in various biological systems.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, its structural features might make it suitable for use in polymers or as a precursor for the synthesis of advanced materials with unique mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-aminophenyl)-N-(3-methoxy-2,2-dimethylcyclobutyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The aminophenyl group could facilitate binding to these targets, while the cyclobutyl moiety might influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
2-(3-aminophenyl)-N-(2,2-dimethylcyclobutyl)acetamide: Lacks the methoxy group, which could affect its reactivity and binding properties.
2-(4-aminophenyl)-N-(3-methoxy-2,2-dimethylcyclobutyl)acetamide: The position of the amino group is different, potentially altering its interaction with biological targets.
2-(3-aminophenyl)-N-(3-methoxy-2,2-dimethylcyclopropyl)acetamide: The cyclobutyl ring is replaced with a cyclopropyl ring, which could significantly change its chemical and physical properties.
Uniqueness
The unique combination of the aminophenyl group, methoxy group, and dimethylcyclobutyl moiety in 2-(3-aminophenyl)-N-(3-methoxy-2,2-dimethylcyclobutyl)acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
